BENGHE Foundational & Exploratory

Check Availability & Pricing

The Reaction of 2-(tert-Butylamino)ethanol with
Carbon Dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(tert-Butylamino)ethanol

Cat. No.: B146117

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reaction mechanism between the
sterically hindered amine 2-(tert-butylamino)ethanol (TBAE) and carbon dioxide (CO2).
Primarily drawing from computational and spectroscopic studies, this document elucidates the
reaction pathways in both aqueous and non-aqueous (ethylene glycol) solutions. A key finding
is the pronounced effect of the bulky tert-butyl group, which sterically hinders the formation of a
traditional carbamate, leading to alternative reaction mechanisms. In alcoholic solvents, the
reaction preferentially proceeds through the formation of an alkylcarbonate, involving the
solvent in the reaction. In aqueous solutions, the primary product is bicarbonate. This guide
presents the proposed reaction pathways, summarizes the available energetic data from
computational studies, and details relevant experimental protocols for investigating such gas-
liquid reactions.

Introduction

The reaction of amines with carbon dioxide is a cornerstone of various industrial processes,
most notably in carbon capture and utilization, and is also relevant in certain physiological and
pharmaceutical contexts. 2-(tert-Butylamino)ethanol (TBAE) is a primary amine with a
sterically bulky tert-butyl group adjacent to the nitrogen atom. This structural feature
significantly influences its reactivity towards COz, deviating from the typical reaction pathways
observed for unhindered primary and secondary amines. Understanding this reaction
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mechanism is crucial for the design and optimization of processes involving TBAE and for
predicting its behavior in CO2-rich environments.

The Steric Hindrance Effect of the Tert-Butyl Group

The defining characteristic of TBAE's reactivity with CO: is the steric hindrance provided by the
tert-butyl group. In typical primary and secondary amines, the reaction with CO:2 proceeds via
the formation of a zwitterion intermediate, which is then deprotonated by a base (another
amine molecule, water, etc.) to form a stable carbamate.

However, in the case of TBAE, the large tert-butyl group physically obstructs the approach of
the COz2 molecule to the nitrogen atom, making the formation of the zwitterion intermediate,
and subsequently the carbamate, energetically unfavorable.[1] Computational studies have
shown that the activation free energy for carbamate formation with TBAE is significantly higher
than for less hindered amines.[1] This steric hindrance is the primary reason why the reaction
of TBAE with CO: follows alternative, more favorable pathways.

Reaction Mechanism in Different Solvents

The reaction mechanism of TBAE with COz is highly dependent on the solvent system. Here,
we discuss the proposed mechanisms in both non-aqueous (ethylene glycol) and aqueous
solutions.

Non-Aqueous Solution (Ethylene Glycol)

In a non-aqueous solvent such as ethylene glycol (EG), computational studies initially
proposed, and experimental evidence later confirmed, that the reaction does not primarily
involve the amine group of TBAE.[2][3] Instead, the most favorable pathway is the reaction of
CO2z with the hydroxyl group of the ethylene glycol solvent, facilitated by TBAE acting as a
base.

This mechanism proceeds as follows:

* Nucleophilic Attack by Solvent: The oxygen atom of a hydroxyl group on an ethylene glycol
molecule acts as a nucleophile, attacking the electrophilic carbon atom of the CO2 molecule.
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o Proton Abstraction by TBAE: A molecule of TBAE acts as a base, abstracting a proton from
the hydroxyl group of the ethylene glycol as it attacks the COs-.

o Formation of Hydroxyethyl Carbonate: This concerted reaction leads to the formation of an
anionic hydroxyethyl carbonate and a protonated TBAE molecule (TBAEH*).[2][3]

Spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Fourier-Transform
Infrared (FTIR) spectroscopy has confirmed the formation of hydroxyethyl carbonate as the
major product in the TBAE-EG-CO2 system.[3]

Aqueous Solution

In an aqueous solution, a similar mechanism to that in ethylene glycol is proposed, with water
taking the place of the alcohol solvent.[2] The reaction leads to the formation of bicarbonate.

The proposed steps are:

» Nucleophilic Attack by Water: A water molecule acts as the nucleophile, attacking the CO2
molecule.

o Proton Abstraction by TBAE: TBAE acts as a base, accepting a proton from the attacking
water molecule.

» Bicarbonate Formation: This process results in the formation of a bicarbonate ion (HCOs™)
and a protonated TBAE molecule (TBAEH™).[2]

In both solvent systems, the primary role of the sterically hindered amine TBAE is not to react
directly with CO:z to form a carbamate, but rather to act as a base to facilitate the reaction of
CO:z with the solvent.

Reaction Pathways and Energetics

Computational studies have explored several possible reaction pathways for the TBAE-CO:2
system. The table below summarizes the calculated activation free energies (AG1) for different
proposed mechanisms in an ethylene glycol solvent, highlighting the favorability of the solvent-
mediated pathway.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchinventy.com/papers/v3i9/B039012023.pdf
https://www.researchgate.net/figure/The-2D-NMR-spectra-of-TBAE-EG-after-CO2-absorption-a-1-H-13-C-Heteronuclear-Single_fig1_347588991
https://www.researchgate.net/figure/The-2D-NMR-spectra-of-TBAE-EG-after-CO2-absorption-a-1-H-13-C-Heteronuclear-Single_fig1_347588991
https://www.researchinventy.com/papers/v3i9/B039012023.pdf
https://www.researchinventy.com/papers/v3i9/B039012023.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

Calculated Activation Free

Reaction Pathway Description
Energy (AG¥) (kcal/mol)

Direct reaction of CO2 with the
Carbamate Formation nitrogen atom of TBAE to form  33.3[1]

a carbamate.

Bicarbonate Formation (via Reaction of COz with the 1004]
TBAE -OH) hydroxyl group of TBAE.

Reaction of CO2 with the
Hydroxyethyl Carbonate

hydroxyl group of ethylene ~14[4]

Formation (via EG -OH)
glycol, catalyzed by TBAE.

Note: The values presented are from computational studies and serve to illustrate the relative

favorability of the reaction pathways.

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction

pathways.
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Figure 1: Carbamate Formation Pathway (Sterically Hindered)
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Figure 1: Carbamate Formation Pathway (Sterically Hindered)
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Figure 2: Reaction in Ethylene Glycol
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Figure 2: Reaction in Ethylene Glycol
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Figure 3: Reaction in Aqueous Solution
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Figure 3: Reaction in Aqueous Solution

Experimental Protocols
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Investigating the reaction mechanism and kinetics of gas-liquid reactions, such as CO:z with
TBAE, requires specialized experimental techniques. Below are detailed methodologies for key
experiments relevant to this system.

CO2 Absorption Rate and Capacity Measurement

Objective: To determine the rate of CO2 absorption and the equilibrium absorption capacity of
the TBAE solution.

Apparatus: A stirred-cell reactor or a wetted-wall column is typically used.[5] The reactor is
equipped with a gas inlet and outlet, a stirrer, a temperature control system (e.g., a water
jacket), and pressure and gas concentration sensors.[1][2]

Methodology:

Solution Preparation: Prepare a TBAE solution of known concentration in the desired solvent

(e.g., water or ethylene glycol).

o System Purging: The reactor is filled with a known volume of the TBAE solution and purged
with an inert gas (e.g., N2) to remove any dissolved CO-.

e Reaction Initiation: A gas stream with a known concentration of CO: is introduced into the
reactor at a constant flow rate.

o Data Acquisition: The pressure and the concentration of CO: in the outlet gas stream are
monitored over time. The amount of CO2 absorbed is calculated by a mass balance.

o Data Analysis: The initial absorption rate is determined from the initial slope of the COz
uptake curve. The equilibrium absorption capacity is determined when the COz concentration
in the outlet gas equals the inlet concentration.

Kinetic Studies using Stopped-Flow Spectroscopy

Objective: To measure the pseudo-first-order rate constants of the reaction.

Apparatus: A stopped-flow spectrophotometer capable of rapid mixing (on the millisecond
timescale) and monitoring changes in absorbance or fluorescence.[6][7][8]
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Methodology:

e Solution Preparation: Two solutions are prepared: one containing TBAE in the chosen
solvent and another with dissolved CO: in the same solvent. A pH indicator is often added to
the amine solution to monitor the pH change upon reaction.

» Rapid Mixing: The two solutions are rapidly mixed in the stopped-flow apparatus.

e Spectroscopic Monitoring: The change in absorbance or fluorescence of the pH indicator is
monitored over time as the reaction proceeds.

o Data Analysis: The resulting kinetic trace is fitted to a pseudo-first-order kinetic model to
determine the rate constant. By varying the concentration of TBAE, the second-order rate
constant can be determined.

Product Identification using NMR and FTIR
Spectroscopy

Objective: To identify the chemical species formed during the reaction.

Apparatus: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., *H and
13C NMR) and a Fourier-Transform Infrared (FTIR) spectrometer.[3]

Methodology:
o Sample Preparation: A sample of the TBAE solution is saturated with CO-.

 NMR Analysis: 1H and 3C NMR spectra of the CO2-loaded solution are acquired. The
chemical shifts of the peaks are compared to those of the pure components (TBAE, solvent)
and known reference compounds (e.g., carbamates, bicarbonates, alkylcarbonates) to
identify the reaction products.[3]

e FTIR Analysis: The FTIR spectrum of the COz-loaded solution is recorded. The appearance
of new vibrational bands corresponding to specific functional groups (e.g., C=0 in
carbonates or carbamates) provides evidence for the formation of reaction products.

Summary and Outlook
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The reaction of 2-(tert-butylamino)ethanol with carbon dioxide is a compelling example of
how steric hindrance can fundamentally alter reaction pathways. The bulky tert-butyl group
disfavors the formation of a carbamate, leading to a mechanism where TBAE acts as a base to
facilitate the reaction of CO:z with the solvent. In alcoholic media like ethylene glycol, this
results in the formation of hydroxyethyl carbonate, while in aqueous solutions, bicarbonate is
the primary product.

While computational and spectroscopic studies have provided significant insights into the
qualitative aspects of this reaction, there is a notable lack of published quantitative kinetic and
thermodynamic data from experimental studies. Future research should focus on determining
experimental rate constants, activation energies, and equilibrium constants for the TBAE-CO2
reaction in various solvents. Such data is essential for the accurate modeling and design of
processes involving this sterically hindered amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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